(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid
Description
X-ray Diffraction Studies
Current crystallographic investigations of this compound remain limited in the published literature. Computational conformational analysis studies have provided insight into the three-dimensional structure, revealing that the compound adopts a predominantly planar configuration with specific deviations from planarity. The tert-butoxycarbonyl group and carbamoyl functionality exhibit rotational freedom, leading to multiple stable conformations.
Related boronic acid derivatives have demonstrated characteristic crystal packing patterns through hydrogen bonding networks involving the boronic acid hydroxyl groups. The potential for intermolecular interactions between boronic acid moieties and the carbamoyl group suggests complex crystal structures when solid-state forms are obtained. Computational modeling indicates that the compound likely exists in multiple conformational states, with energy barriers determining the preferred orientations of the flexible side chains.
Multinuclear Nuclear Magnetic Resonance Characterization
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this boronic acid derivative. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the tert-butoxycarbonyl protecting group, typically appearing as a singlet around 1.4-1.6 parts per million. The piperidine ring protons exhibit complex multipicity patterns due to the ring's conformational flexibility and the presence of the carbamoyl substituent.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons within the structure. The tert-butoxycarbonyl carbonyl carbon typically resonates around 155-160 parts per million, while the carbamoyl carbonyl appears at approximately 165-170 parts per million. The quaternary carbon of the tert-butyl group shows characteristic shielding, appearing around 80 parts per million.
Boron-11 nuclear magnetic resonance provides crucial information about the boronic acid functionality. The chemical shift and coupling patterns offer insights into the coordination environment of the boron atom and its interaction with hydroxyl groups. Temperature-dependent nuclear magnetic resonance studies reveal dynamic behavior associated with the boronic acid prototropism and potential intramolecular interactions.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbamoyl group exhibits distinct carbonyl stretching vibrations around 1650-1680 wavenumbers, while the tert-butoxycarbonyl protecting group shows carbonyl absorption at higher frequencies around 1700-1720 wavenumbers. The boronic acid hydroxyl groups contribute broad absorption bands in the 3200-3600 wavenumber region, often overlapping with the amide nitrogen-hydrogen stretching vibrations.
Mass spectrometric profiling confirms the molecular ion peak at mass-to-charge ratio 348, corresponding to the molecular weight of the compound. Fragmentation patterns reveal characteristic losses associated with the tert-butoxycarbonyl protecting group (loss of 100 mass units) and the formation of stable boronic acid fragments. Electrospray ionization mass spectrometry demonstrates the compound's ability to form stable adducts with various cations, particularly sodium and potassium ions, resulting in [M+Na]⁺ and [M+K]⁺ peaks.
| Spectroscopic Technique | Key Observations | Diagnostic Features |
|---|---|---|
| Proton Nuclear Magnetic Resonance | tert-Butyl singlet at 1.4-1.6 ppm | Protecting group identification |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl signals at 155-170 ppm | Functional group differentiation |
| Boron-11 Nuclear Magnetic Resonance | Chemical shift sensitive to pH | Boronic acid environment |
| Infrared Spectroscopy | Carbonyl bands at 1650-1720 cm⁻¹ | Amide and ester identification |
| Mass Spectrometry | Molecular ion at m/z 348 | Molecular weight confirmation |
Tautomeric Behavior and Boronic Acid Prototropism
The boronic acid functionality in this compound exhibits characteristic prototropic behavior that significantly influences its chemical properties and reactivity. Research on boronic acid protodeboronation mechanisms reveals that the pH-dependent equilibria involve multiple tautomeric forms, including the boronic acid, boronate anion, and various hydrated species. The presence of the electron-withdrawing carbamoyl group and the aromatic system affects the acidity and stability of the boronic acid moiety.
Studies on related heteroaromatic boronic acids demonstrate that protodeboronation rates vary substantially based on the electronic environment of the boron-bearing carbon. The phenyl ring substitution pattern in this compound positions the boronic acid meta to the carbamoyl group, which influences the electronic density and subsequently affects the prototropic equilibria. The tautomeric behavior involves rapid exchange between boronic acid and boronate forms, with the equilibrium position determined by solution pH and ionic strength.
Computational investigations of boronic acid tautomerism reveal that the compound can exist in multiple conformational states, with the boronic acid hydroxyl groups capable of intramolecular hydrogen bonding with the carbamoyl oxygen. This intramolecular interaction stabilizes certain tautomeric forms and influences the overall molecular geometry. The prototropic behavior also affects the compound's reactivity in cross-coupling reactions, as the boronate form typically shows enhanced reactivity compared to the neutral boronic acid.
Properties
IUPAC Name |
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O5/c1-17(2,3)25-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(11-12)18(23)24/h4-6,11,14,23-24H,7-10H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFYLPVMLOKGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Reaction: Piperidine reacts with tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc)-protected piperidine.
- Reaction Conditions: Typically carried out in an inert atmosphere (nitrogen or argon) with a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at 0–25°C.
- Reagents: Boc-Cl, base such as triethylamine or sodium bicarbonate to scavenge HCl.
- Outcome: Formation of N-Boc-piperidine with high yield (>90%).
Example Data:
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Piperidine | 1 | THF | 0–25°C | — |
| Boc-Cl | 1.1 | — | — | >90% |
Coupling with 3-Aminophenylboronic Acid
Key Step: The protected piperidine derivative is coupled with a boronic acid derivative to form the core structure.
Methodology:
- Reaction: Suzuki-Miyaura cross-coupling between the Boc-protected piperidine derivative and 3-aminophenylboronic acid.
- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.
- Base: Potassium carbonate or sodium tert-butoxide.
- Solvent: Mixture of tetrahydrofuran (THF) and water or ethanol.
- Reaction Conditions: Elevated temperatures (80–110°C), often under microwave irradiation for rapid synthesis.
Example Data:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80°C | 70–85% |
Notes:
- Microwave-assisted Suzuki coupling accelerates reaction times from hours to minutes.
- The coupling yields are highly dependent on catalyst loading and reaction temperature.
Final Purification and Characterization
- Purification: Recrystallization from suitable solvents such as ethyl acetate or methanol.
- Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring purity >98%.
Example Data:
| Technique | Key Findings |
|---|---|
| NMR | Characteristic aromatic and piperidine signals |
| MS | Molecular ion peak matching expected molecular weight |
Alternative Synthetic Routes and Optimization
Recent research suggests modifications to improve yields and selectivity:
- Reversing the order of coupling steps to minimize dehalogenation during hydrogenation.
- Using less bulky substituents on the aromatic ring to facilitate hydrogenation.
- Employing microwave-assisted synthesis for rapid reaction completion.
Data Table Comparing Routes:
| Route | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Conventional stepwise | Well-established | Longer reaction times | 60–75% |
| Microwave-assisted | Faster, higher yields | Equipment cost | 70–85% |
| Reverse synthesis | Reduced side reactions | More complex setup | 65–80% |
Industrial Scale-Up Considerations
- Use of continuous flow reactors for better control over reaction parameters.
- Implementation of advanced purification techniques such as chromatography or crystallization.
- Emphasis on green chemistry principles, minimizing solvent use and waste.
Summary of Research Findings
| Source | Key Preparation Method | Notable Conditions | Yield/Notes |
|---|---|---|---|
| BenchChem | Boc protection, Suzuki coupling | 80°C, Pd catalyst | High purity, scalable |
| eScholarship | Multi-step synthesis with microwave | 75–85°C, optimized catalysts | Rapid synthesis, high yield |
| Leiden University | Reverse route, minimal dehalogenation | Mild hydrogenation | Improved selectivity |
Chemical Reactions Analysis
Types of Reactions
(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Various reduced boronic derivatives.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of boron-containing drugs, which can act as enzyme inhibitors or anticancer agents.
Organic Synthesis: This compound serves as a building block in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
The structural and functional uniqueness of (3-((1-(tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid is highlighted through comparisons with analogous boronic acids and related intermediates:
Structural Features
Key Observations :
- The target compound’s Boc-piperidine-carbamoyl combination distinguishes it from simpler boronic acids (e.g., 3-tert-Butoxycarbonylphenylboronic acid) .
Physical and Chemical Properties
Notable Trends:
- Higher molecular weight in the target compound correlates with increased steric demands in reactions.
- Pyridyl derivatives exhibit better solubility in ethers due to reduced polarity .
Biological Activity
(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activities associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 348.202 g/mol
- CAS Number : 1704074-10-1
- Density : 1.2 ± 0.1 g/cm³
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with the active sites of enzymes. This interaction can inhibit enzyme activity, thereby modulating various biochemical pathways. The boronic acid group is particularly notable for its role in enzyme inhibition, which is crucial in therapeutic contexts such as cancer treatment and metabolic disorders.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties . For instance, studies show that it has a high cytotoxic effect on cancer cell lines, particularly MCF-7 (breast cancer), with an IC value of approximately 18.76 ± 0.62 µg/mL . The compound's mechanism likely involves the inhibition of key enzymes involved in cancer cell proliferation.
Antibacterial and Antioxidant Properties
In addition to its anticancer effects, the compound also displays antibacterial and antioxidant activities. In vitro studies reported effective inhibition against Escherichia coli at concentrations around 6.50 mg/mL . Furthermore, antioxidant assays revealed strong radical scavenging abilities with IC values of 0.11 ± 0.01 µg/mL for ABTS cation radical and 0.14 ± 0.01 µg/mL for DPPH free radicals .
Study on Cream Formulation
A recent study explored the incorporation of this boronic acid derivative into a cream formulation aimed at enhancing skin health and treating dermatological conditions. The formulation was evaluated for its antioxidant, antibacterial, and anticancer activities, confirming its potential for therapeutic applications in dermatology .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Piperidine Derivative : Piperidine reacts with tert-butoxycarbonyl chloride.
- Coupling Reaction : The protected piperidine is coupled with 3-aminophenylboronic acid under optimized conditions to yield the desired product.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Phenylboronic Acid | Moderate anticancer and antibacterial properties | Simpler structure |
| 3-Methoxyphenylboronic Acid | Similar reactivity; used in organic synthesis | Contains methoxy group |
| 4-Fluorophenylboronic Acid | Unique electronic properties; potential drug delivery | Fluorinated derivative |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (3-((1-(tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid?
- Methodology : Synthesis typically involves coupling a phenylboronic acid precursor with a tert-butoxycarbonyl (Boc)-protected piperidine derivative. Critical parameters include:
- Temperature control : Maintaining 0–5°C during carbodiimide-mediated amide bond formation to minimize side reactions .
- Solvent selection : Use of anhydrous DMF or dichloromethane to enhance reaction efficiency .
- Protection/deprotection : The Boc group shields the piperidine amine during synthesis but requires acidic conditions (e.g., TFA) for removal in downstream applications .
- Validation : Purity (>95%) is confirmed via HPLC, while structural integrity is verified by H/C NMR and HRMS .
Q. How does the Boc-protected piperidine moiety influence the compound's reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodology : The Boc group stabilizes the piperidine nitrogen, preventing undesired coordination with palladium catalysts. This enhances regioselectivity in aryl-aryl bond formation .
- Experimental design : Use Pd(PPh) (2–5 mol%) with KPO in dioxane/water (3:1) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC .
Q. What analytical techniques are essential for characterizing this boronic acid derivative?
- Primary methods :
- NMR spectroscopy : B NMR confirms boronic acid integrity (δ ~30 ppm), while H NMR identifies aromatic and piperidine protons .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] expected for CHBNO: 385.19) .
Advanced Research Questions
Q. How can conflicting literature data on reaction yields be resolved when scaling up synthesis?
- Methodology :
- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent volume) to identify critical factors. For example, excess boronic acid (1.5 eq.) improves coupling yields .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .
- Case study : A 2023 study achieved 82% yield by adjusting the carbodiimide coupling agent from EDC to DCC, reducing racemization .
Q. What strategies mitigate hydrolytic instability of the boronic acid group in aqueous biological assays?
- Approaches :
- Protection as trifluoroborate salts : Enhances stability in PBS buffer (pH 7.4) while retaining reactivity .
- Co-solvents : Use 10–20% DMSO to maintain solubility without degradation over 24 hours .
Q. How does structural modification of the phenyl-carbamoyl group impact in vitro kinase inhibition?
- Methodology :
- SAR (Structure-Activity Relationship) studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) substituents.
- Assays : Test against recombinant kinases (e.g., EGFR, PI3K) using ADP-Glo™ assays. The parent compound showed IC = 0.8 μM against PI3Kγ due to boronic acid-mediated transition-state mimicry .
Q. What computational tools predict the compound's binding affinity for proteasome targets?
- Workflow :
- Docking : Use AutoDock Vina with proteasome β5 subunit (PDB: 3UNF). The boronic acid forms key hydrogen bonds with Thr1 and Gly47 .
- MD simulations : AMBER-based 100 ns simulations assess binding stability (RMSD < 2.0 Å confirms stable poses) .
Contradiction Analysis
Q. Conflicting reports on Boc deprotection efficiency: Acidic vs. catalytic hydrogenation methods?
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
